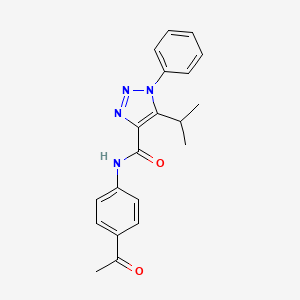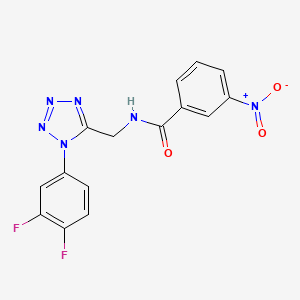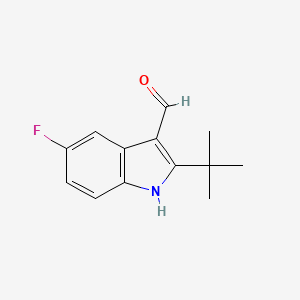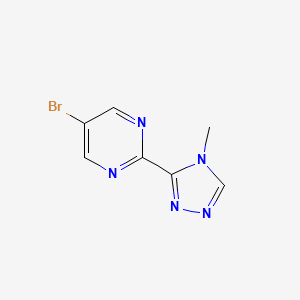![molecular formula C21H21N7O4 B2490686 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396683-76-3](/img/structure/B2490686.png)
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is of significant interest due to its potential in various applications, including antimicrobial and anticancer activities. Its complex structure incorporates several functional groups that contribute to its biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks to complex structures. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed a synthesis route involving condensation and hydrolysis steps to create tetrazole-thiophene-carboxamides with antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like IR, NMR, Mass, and elemental analysis. These methods help in confirming the presence of key functional groups and the overall molecular architecture. Kumara et al. (2018) utilized these techniques to characterize a novel pyrazole derivative, emphasizing the importance of structural analysis in understanding compound properties (Kumara, Dileep Kumar, Naveen, Ajay Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be diverse, depending on the functional groups present. The reactivity with other chemicals can lead to the formation of new compounds with potential biological activities. Studies like those conducted by Patel and Dhameliya (2010) explore the synthesis of benzylidene derivatives with antimicrobial activities, indicating the versatility of these compounds in chemical reactions (Patel & Dhameliya, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the application of these compounds. X-ray crystallography, as mentioned in studies like that of Saeed et al. (2020), provides insights into the crystal packing and molecular interactions within the structure, impacting the compound's physical properties and stability (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, pH stability, and interactions with biological molecules, are essential for understanding the compound's applications. The work by Raffa et al. (2019) on the synthesis of benzamides for p53 pathway interference highlights the relationship between chemical structure and biological activity, underscoring the chemical properties' impact on biological efficacy (Raffa, D’Anneo, Plescia, Daidone, Lauricella, Maggio, 2019).
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds that share structural similarities with 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, focusing on their chemical properties and potential biological activities. For instance, Talupur et al. (2021) synthesized a series of compounds by condensing specific precursors and evaluated their antimicrobial properties alongside molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation
The biological activities of structurally related compounds have been extensively studied. Wang et al. (2011) focused on the synthesis of analogs targeting the urokinase receptor, demonstrating significant effects on breast tumor metastasis and indicating potential applications in cancer therapy (Wang et al., 2011). Another study by Popsavin et al. (2002) synthesized and evaluated the biological activity of novel pyrazole- and tetrazole-related C-nucleosides, finding moderate inhibitors of tumor cell lines (Popsavin et al., 2002).
Antimicrobial and Antitumor Properties
Several studies have synthesized derivatives with the aim of exploring their antimicrobial and antitumor properties. Stevens et al. (1984) developed compounds showing curative activity against leukemia, suggesting the potential of these compounds as antitumor agents (Stevens et al., 1984). Additionally, Palkar et al. (2017) designed and synthesized novel analogs demonstrating promising antibacterial activity, highlighting the versatility of these compounds in addressing various microbial threats (Palkar et al., 2017).
Electropolymerization and Electrochemical Properties
Research into the electrochemical properties of related compounds has also been conducted. Hsiao and Wang (2016) synthesized novel electropolymerizable monomers, studying their electrochemical oxidation processes and electrochromic properties, indicating potential applications in materials science (Hsiao & Wang, 2016).
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4/c29-20(22-13-3-1-2-4-13)19-25-27-28(26-19)16-8-5-14(6-9-16)23-21(30)24-15-7-10-17-18(11-15)32-12-31-17/h5-11,13H,1-4,12H2,(H,22,29)(H2,23,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRGMKOJSINVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)


![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)